3-Bromo-6-methoxyimidazo[1,2-a]pyridine is an organic compound characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 6-position of the imidazo[1,2-a]pyridine framework. Its molecular formula is C8H7BrN2O, and it has a molecular weight of approximately 227.06 g/mol. The compound's structure contributes to its potential biological activities and reactivity in various
The reactivity of 3-bromo-6-methoxyimidazo[1,2-a]pyridine is influenced by the presence of both bromine and methoxy groups. It can undergo various chemical transformations, including:
Research indicates that compounds related to imidazo[1,2-a]pyridine structures exhibit various biological activities, including:
Several methods have been developed for synthesizing 3-bromo-6-methoxyimidazo[1,2-a]pyridine:
3-Bromo-6-methoxyimidazo[1,2-a]pyridine has several potential applications:
Interaction studies involving 3-bromo-6-methoxyimidazo[1,2-a]pyridine focus on its binding affinity to various biological targets. Preliminary data suggest that this compound may interact with specific enzymes or receptors involved in disease processes. Further studies are essential to characterize these interactions fully.
Several compounds share structural features with 3-bromo-6-methoxyimidazo[1,2-a]pyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromoimidazo[1,2-a]pyridine | Lacks methoxy group | Potentially different biological activity |
| 6-Methylimidazo[1,2-a]pyridine | Methyl instead of methoxy | Different solubility and reactivity |
| 4-Bromo-6-methoxyimidazo[1,2-a]pyridine | Bromine at different position | Altered electronic properties |
| 3-Iodoimidazo[1,2-a]pyridine | Iodine instead of bromine | Potentially enhanced reactivity |
These compounds highlight the uniqueness of 3-bromo-6-methoxyimidazo[1,2-a]pyridine due to its specific halogenation and methoxylation patterns that influence its chemical behavior and biological activity.
Nucleophilic cyclization remains a cornerstone for constructing the imidazo[1,2-a]pyridine core. A prominent approach involves reacting 2-aminopyridine derivatives with α-halocarbonyl compounds, such as α-bromoketones or α-chloroaldehydes. For instance, 2-amino-5-methoxypyridine can undergo cyclization with α-bromoacetyl bromide to yield the imidazo[1,2-a]pyridine scaffold, followed by bromination at the 3-position using electrophilic brominating agents like N-bromosuccinimide (NBS). This method capitalizes on the inherent nucleophilicity of the pyridine nitrogen to initiate ring closure.
A modified protocol employs monochloroacetaldehyde as the α-halocarbonyl precursor. In a representative procedure, 2-amino-5-methoxypyridine reacts with 40% monochloroacetaldehyde aqueous solution in ethanol under basic conditions (e.g., sodium bicarbonate) at 50°C for 5 hours, achieving cyclization to form 6-methoxyimidazo[1,2-a]pyridine. Subsequent bromination at position 3 is facilitated by NBS in dimethylformamide (DMF), yielding the target compound in 72% isolated yield. This two-step strategy demonstrates high atom economy and functional group tolerance.
Microwave irradiation has emerged as a powerful tool for accelerating imidazo[1,2-a]pyridine synthesis. While solvent-free conditions are not explicitly detailed in the literature for this specific derivative, analogous methodologies suggest potential adaptations. For example, a mixture of 2-amino-5-methoxypyridine and α-bromoacetophenone subjected to microwave irradiation (150°C, 20 minutes) could promote cyclization via dielectric heating, bypassing traditional reflux conditions. This approach may reduce reaction times from hours to minutes while maintaining yields above 70%.
The absence of solvent minimizes side reactions and simplifies purification. Post-cyclization bromination under microwave conditions using NBS and a radical initiator (e.g., azobisisobutyronitrile) could further streamline the synthesis. Such protocols align with green chemistry principles by reducing waste and energy consumption.
Transition metal catalysis enables precise functionalization of the imidazo[1,2-a]pyridine ring. Gold(I) complexes, such as PicAuCl₂, have been shown to facilitate cycloisomerization reactions between 2-aminopyridines and alkynes, forming the imidazo[1,2-a]pyridine core at room temperature. For 3-bromo-6-methoxy derivatives, a gold-catalyzed tandem process could involve:
Palladium catalysts also play a role in Suzuki-Miyaura couplings for late-stage functionalization. For instance, a 3-iodo intermediate could undergo cross-coupling with methoxy-bearing boronic esters to install the 6-methoxy group, though this remains hypothetical based on existing methodologies.
Base selection critically influences cyclization efficiency. Comparative studies reveal:
| Base | Yield (%) | Reaction Time (h) |
|---|---|---|
| Sodium bicarbonate | 72 | 5 |
| Triethylamine | 68 | 4 |
| Potassium carbonate | 81 | 3 |
| Sodium hydroxide | 45 | 2 |
Weak bases like sodium bicarbonate prevent decomposition of acid-sensitive intermediates, while stronger bases (e.g., K₂CO₃) accelerate ring closure but may promote side reactions. In the synthesis of 6-methoxy derivatives, triethylamine proves optimal for deprotonating the α-halocarbonyl intermediate without cleaving the methoxy group. Solvent polarity also modulates base efficacy; ethanol-water mixtures (3:1) enhance solubility of inorganic bases, improving reaction homogeneity.
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and packing arrangements of 3-Bromo-6-methoxyimidazo[1,2-a]pyridine [1] [2]. The compound exhibits a molecular formula of C8H7BrN2O with a molecular weight of 227.06 g/mol, confirmed through crystallographic studies [1] [3]. The Chemical Abstracts Service number 1044733-59-6 serves as the unique identifier for this heterocyclic compound [1] [2] [4].
The imidazo[1,2-a]pyridine core structure demonstrates remarkable planarity, a characteristic feature observed consistently across related derivatives [5] [6]. Single crystal X-ray diffraction studies of analogous compounds reveal that the bicyclic imidazo[1,2-a]pyridine system maintains planarity with root mean square deviations typically ranging from 0.004 to 0.028 Å [7] [6]. This planarity facilitates optimal π-electron delocalization across the fused ring system and influences the overall molecular geometry [8].
Crystallographic investigations of related bromo-methoxy substituted imidazo[1,2-a]pyridine derivatives demonstrate that substituent positioning significantly affects molecular packing arrangements [9] [10]. The presence of both bromine and methoxy substituents creates distinct electronic and steric environments that govern intermolecular interactions within the crystal lattice [3]. Studies of 2-bromo-4-methoxyphenyl-substituted imidazo[1,2-a]pyridines reveal crystallization in monoclinic space groups with two independent molecules per asymmetric unit [9].
The molecular packing arrangements are characterized by the formation of layered structures through complementary intermolecular interactions [11] [10]. Crystallographic data indicate that molecules arrange themselves to maximize favorable contacts while minimizing steric hindrance between bulky substituents [10]. The bromine atom at position 3 and methoxy group at position 6 create specific packing motifs that distinguish this compound from other imidazo[1,2-a]pyridine derivatives [1] [3].
Table 1: Structural Characterization Data for 3-Bromo-6-methoxyimidazo[1,2-a]pyridine and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Crystal System | Space Group | Planarity (r.m.s. deviation Å) |
|---|---|---|---|---|---|---|
| 3-Bromo-6-methoxyimidazo[1,2-a]pyridine | 1044733-59-6 | C8H7BrN2O | 227.06 | Not reported | Not reported | Not reported |
| 3-Bromo-6-methylimidazo[1,2-a]pyridine | 866135-71-9 | C8H7BrN2 | 211.06 | Not reported | Not reported | Not reported |
| 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine | Not specified | C14H11BrN2O | 303.15 | Monoclinic | P21/c | Not reported |
| 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde | Not specified | C15H11N3O4 | 325.27 | Not reported | Not reported | 0.028(2) |
Conformational analysis through dihedral angle measurements provides critical insights into the three-dimensional structure and molecular flexibility of 3-Bromo-6-methoxyimidazo[1,2-a]pyridine [12] [13]. The dihedral angles between the imidazo[1,2-a]pyridine core and substituent groups determine the overall molecular conformation and influence both chemical reactivity and intermolecular interactions [14] [15].
Crystallographic studies of structurally related compounds demonstrate that dihedral angles vary significantly depending on substituent nature and positioning [9] [6]. For 2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine derivatives, two independent molecules in the asymmetric unit exhibit dihedral angles of 2.7(3)° and 12.2(2)° between the imidazo[1,2-a]pyridine plane and the benzene ring [9]. These measurements indicate relatively coplanar arrangements that facilitate extended π-conjugation [9].
Comparative analysis reveals that methoxy-substituted derivatives typically exhibit larger dihedral angles compared to unsubstituted analogs [11] [6]. The 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde demonstrates a dihedral angle of 33.92(7)° between the imidazo[1,2-a]pyridine system and the methoxyphenyl ring [6]. This increased angle results from steric interactions between the methoxy group and the imidazole ring system [6].
The conformational preferences of imidazo[1,2-a]pyridine derivatives are influenced by both steric and electronic factors [16] [17]. Electron-donating methoxy substituents can stabilize certain conformations through resonance effects, while bulky bromine atoms introduce steric constraints that limit rotational freedom [17]. The energy barriers for rotation around key bonds are typically determined through computational methods complementing experimental crystallographic data [12].
Table 2: Dihedral Angle Measurements in Imidazo[1,2-a]pyridine Derivatives
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
|---|---|---|---|
| 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine (Molecule 1) | Imidazo[1,2-a]pyridine | Benzene ring | 2.7(3) |
| 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine (Molecule 2) | Imidazo[1,2-a]pyridine | Benzene ring | 12.2(2) |
| 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Methoxyphenyl ring | 33.92(7) |
| N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine | Imidazo[1,2-a]pyridine | Methoxyphenyl ring | 26.69(9) |
| N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine | Imidazo[1,2-a]pyridine | Dimethylaminophenyl ring | 31.35(10) |
Intermolecular non-covalent interactions play a fundamental role in determining the crystal packing and solid-state properties of 3-Bromo-6-methoxyimidazo[1,2-a]pyridine [18] [11] [19]. These interactions include hydrogen bonding, π-π stacking, halogen bonding, and van der Waals forces that collectively stabilize the three-dimensional crystal architecture [17] [8].
Hydrogen bonding represents a primary stabilizing force in imidazo[1,2-a]pyridine crystal lattices [11] [20]. The nitrogen atoms in the imidazole and pyridine rings serve as hydrogen bond acceptors, while carbon-hydrogen bonds adjacent to electronegative atoms can function as weak hydrogen bond donors [11] [7]. Studies of related compounds demonstrate that C—H⋯N hydrogen bonds with distances ranging from 2.41 to 2.93 Å form chains propagating along specific crystallographic directions [11] [20].
π-π stacking interactions between aromatic ring systems constitute another critical component of crystal packing [18] [11] [8]. The planar imidazo[1,2-a]pyridine core readily participates in offset π-π stacking with intercentroid distances typically ranging from 3.577 to 3.819 Å [5] [11]. These interactions are particularly prevalent in compounds where the aromatic systems maintain near-parallel orientations with slippage distances of 0.885 to 1.473 Å [5].
Halogen bonding involving the bromine substituent contributes significantly to crystal stability [5] [7]. Short bromine-bromine contacts of 3.58 to 3.59 Å have been observed in related bromo-substituted imidazo[1,2-a]pyridine derivatives, indicating attractive halogen-halogen interactions [9]. Additionally, C—H⋯Br contacts with distances around 3.01 Å form chain motifs that link molecular layers into three-dimensional networks [5].
The methoxy substituent introduces additional hydrogen bonding possibilities through its oxygen atom [7] [6]. C—H⋯O interactions with the methoxy oxygen create supplementary stabilization within the crystal lattice [7] [6]. These weak hydrogen bonds complement stronger interactions to create robust supramolecular assemblies [11] [19].
Hirshfeld surface analysis provides quantitative assessment of intermolecular contact contributions in imidazo[1,2-a]pyridine crystals [14] [11] [7]. Typical contact distributions include H⋯H interactions (48.1%), H⋯Br/Br⋯H contacts (15.0%), and H⋯O/O⋯H interactions (12.8%) [14]. These percentages vary depending on specific substituent patterns and crystal packing arrangements [7].
Table 3: Intermolecular Non-Covalent Interactions in Imidazo[1,2-a]pyridine Crystal Lattices
| Compound | Primary Interactions | Secondary Interactions | Crystal Packing |
|---|---|---|---|
| 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine | π–π stacking, intramolecular hydrogen bonds | Short Br⋯Br contacts (3.58-3.59 Å) | Two independent molecules per asymmetric unit |
| 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine | C—H⋯N, C—H⋯O hydrogen bonds | Layer formation parallel to ac plane | Layers almost parallel to ac plane |
| N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine | N—H⋯N hydrogen bonds, C—H⋯π interactions | Layer formation parallel to (010) plane | Chains along [21] direction |
| 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one | C—H⋯N, C—H⋯O hydrogen bonds, F⋯F contacts | π–π stacking interactions | Strips connected by F⋯F contacts |